Product packaging for Di-p-tolyl-phosphate-d14(Cat. No.:)

Di-p-tolyl-phosphate-d14

Cat. No.: B1152421
M. Wt: 292.33
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Di-p-tolyl-phosphate-d14 (CAS 2514953-39-8) is a deuterated isotopologue used as an analytical standard in environmental and metabolic research . It serves as a labelled metabolite of tri-p-cresyl phosphate, a common flame retardant and plasticizer used in polymers like PVC and polyurethane . The incorporation of 14 deuterium atoms, with a molecular formula of C14HD14O4P and a molecular weight of 292.33 g/mol, provides distinct spectroscopic properties that are essential for accurate quantification and tracking in complex matrices using mass spectrometry . This compound appears as a white to off-white solid and requires storage at 2-8°C . As a stable isotope-labeled analog, this compound is critical for studying the environmental fate, metabolic pathways, and biological monitoring of organophosphate flame retardants, enabling high-quality research without isotopic interference . This product is intended for research purposes as an analytical standard and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C₁₄HD₁₄O₄P

Molecular Weight

292.33

Synonyms

Bis(4-methylphenyl) Ester Phosphoric Acid-d14;  Di-p-tolyl Ester Phosphoric Acid-d14;  p-Tolyl Phosphate ((C7H7O)2(HO)PO)-d14;  Bis(4-methylphenyl) Phosphate-d14;  Bis(p-tolyl) phosphate-d14;  Di-p-tolyl Hydrogen Phosphate-d14

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Di P Tolyl Phosphate D14

Precursor Selection and Rational Design of Synthetic Routes for Deuteration

The rational design of a synthetic route for Di-p-tolyl-phosphate-d14 hinges on the strategic incorporation of fourteen deuterium (B1214612) atoms into the di-p-tolyl phosphate (B84403) structure. The molecule consists of two p-tolyl groups attached to a central phosphate core. Each p-tolyl group has seven hydrogen atoms that must be replaced with deuterium: four on the aromatic ring and three on the methyl group.

The most logical and efficient synthetic strategy is a convergent approach, where fully deuterated precursors are synthesized first and then combined to form the final product. The key precursor is deuterated p-cresol (B1678582) (p-cresol-d7). This molecule contains the necessary seven deuterium atoms on each tolyl moiety.

The general synthetic pathway involves the phosphorylation of two equivalents of deuterated p-cresol. A common and effective method for the synthesis of diaryl phosphates is the reaction of the corresponding alcohol with a phosphorylating agent like phosphorus oxychloride (POCl₃). organic-chemistry.org The reaction proceeds in a stepwise manner, first forming a dichlorophosphate, then a monochlorophosphate, and finally, after hydrolysis, the desired diaryl phosphate.

Proposed Synthetic Route:

Step 1: Synthesis of p-cresol-d7 (B584137). This is the critical isotopic labeling step, where p-cresol is fully deuterated on its aromatic and methyl positions.

Step 2: Phosphorylation. Two molecules of the synthesized p-cresol-d7 are reacted with a suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine (B128534) to scavenge the HCl byproduct. organic-chemistry.org

Step 3: Hydrolysis. The resulting diaryl phosphoryl chloride intermediate is then hydrolyzed to yield the final product, this compound.

This precursor-based approach ensures that the deuterium labels are introduced early and are stably incorporated into the aromatic and alkyl positions, preventing isotopic scrambling in the final steps.

Precursor/Reagent Role in Synthesis Rationale for Selection
p-Cresol-d7Deuterated building blockContains the required 14 deuterium atoms in the correct positions (ring and methyl group).
Phosphorus Oxychloride (POCl₃)Phosphorylating agentA common, reactive, and effective reagent for creating phosphate ester linkages. organic-chemistry.org
Triethylamine or PyridineBase (HCl scavenger)Neutralizes the HCl generated during the reaction with POCl₃, driving the reaction to completion. organic-chemistry.org
Toluene or DichloromethaneSolventProvides an inert medium for the reaction.
Water (H₂O)Hydrolysis agentConverts the intermediate phosphoryl chloride to the final phosphate product.

Advanced Deuteration Techniques in the Synthesis of Aryl Phosphate Esters

The synthesis of the pivotal precursor, p-cresol-d7, requires robust deuteration methods capable of exchanging both aromatic C-H bonds and alkyl C-H bonds. Several advanced techniques are available for achieving high levels of deuterium incorporation.

Acid-Catalyzed H/D Exchange: Aromatic rings, particularly those activated by electron-donating groups like the hydroxyl group in phenols, can undergo electrophilic substitution with deuterium. This can be achieved using strong deuterated acids (e.g., D₂SO₄) or by employing heterogeneous acid catalysts like polymer-supported resins (e.g., Amberlyst 15) in the presence of heavy water (D₂O). researchgate.net This method is effective for deuterating the aromatic ring of p-cresol.

High-Temperature/High-Pressure D₂O Exchange: A more general and powerful method involves treating the organic compound with heavy water (D₂O) under subcritical or supercritical conditions (high temperature and pressure). google.com These conditions facilitate the exchange of even less reactive C-H bonds, potentially including those of the methyl group, although optimization is required.

Metal-Catalyzed Deuteration: Transition metal catalysts, particularly palladium, can facilitate the ortho-selective C-H deuteration of arenes bearing directing groups. researchgate.net While effective, achieving complete deuteration at all four ring positions might require specific catalyst design.

Deuteration of the Methyl Group: The methyl group's C-H bonds are generally less acidic and harder to exchange than aromatic protons. Specific methods may be required, such as starting from a precursor like p-hydroxybenzaldehyde and employing a deoxygenative deuteration of aldehydes (DDA) protocol, which is efficient for creating aromatic -CD₃ groups. researchgate.net

Flow Chemistry: Modern continuous flow synthesis systems offer precise control over reaction parameters such as temperature, pressure, and reaction time. colab.ws Flow reactors can be used for deuteration reactions, including those using heterogeneous catalysts or high-energy conditions, often leading to improved yields, selectivity, and safety, which is particularly relevant for scale-up. bionauts.jp

Deuteration Technique Target Bonds Advantages Considerations
Acid-Catalyzed ExchangeAromatic C-HRelatively mild conditions, effective for activated rings. researchgate.netMay not be effective for the methyl group.
High-T/P D₂O ExchangeAromatic & Aliphatic C-HCapable of exchanging less reactive C-H bonds. google.comRequires specialized high-pressure equipment.
Metal-Catalyzed ExchangeSpecific Aromatic C-HHigh selectivity for certain positions (e.g., ortho). researchgate.netMay not achieve full deuteration of the entire ring.
Flow SynthesisAromatic & Aliphatic C-HExcellent reaction control, improved safety, scalable. colab.wsbionauts.jpRequires investment in specialized flow equipment.

Rigorous Purification and Comprehensive Structural Confirmation of this compound for Research Purity

Achieving high purity (>95%) is essential for the use of this compound as an analytical standard. lgcstandards.com This requires a combination of rigorous purification methods and comprehensive analytical techniques for structural confirmation and purity assessment.

Purification Methods: The crude product from the synthesis is typically a mixture containing the desired product, unreacted starting materials, and byproducts.

Chromatography: High-Performance Liquid Chromatography (HPLC) is a primary tool for purifying the final compound to a high degree. lgcstandards.com For larger scales, column chromatography using silica (B1680970) gel is a practical alternative.

Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities and unreacted reagents after the hydrolysis step.

Crystallization: If the compound is a stable solid, crystallization from a suitable solvent system can be an effective method for achieving high chemical purity.

Structural Confirmation: A suite of analytical methods is employed to confirm the identity, isotopic enrichment, and purity of the final product.

Analytical Technique Purpose Expected Result for this compound
Mass Spectrometry (MS) Molecular weight confirmation and isotopic purity assessment.A molecular ion peak corresponding to the mass of C₁₄HD₁₄O₄P (calculated mass: ~292.16 Da). lgcstandards.comnih.gov The isotopic distribution will confirm the presence of 14 deuterium atoms.
¹H NMR Assess proton content.The spectrum should show a significant reduction or complete absence of signals for the aromatic and methyl protons of the tolyl groups. Residual solvent signals are used for reference. wikipedia.org
²H NMR Direct detection and confirmation of deuterium.Signals corresponding to the deuterium atoms on the aromatic ring and the methyl group will be present, confirming successful deuteration. wikipedia.org
³¹P NMR Confirmation of the phosphate structure.A single resonance in the chemical shift region characteristic of diaryl phosphate esters, confirming the phosphorus environment. nih.gov
¹³C NMR Confirmation of the carbon skeleton and deuteration sites.The spectrum will show the carbon signals of the tolyl groups. Carbons bonded to deuterium will appear as multiplets due to C-D coupling, confirming the location of the labels.
Infrared (IR) Spectroscopy Functional group analysis.Presence of C-D stretching vibrations (at lower frequencies than C-H vibrations) and the characteristic P=O and P-O-C stretches. scielo.org.mx

Considerations for Laboratory Scale-Up and High-Yield Production for Academic Applications

Transitioning the synthesis of this compound from a small-scale discovery to a larger, high-yield production for academic use (e.g., gram-scale) introduces several practical challenges.

Reagent Cost and Availability: The primary cost driver is often the deuterated starting material (e.g., D₂O, deuterated solvents, or p-cresol-d7). Efficient use and potential recycling of deuterating agents are crucial for cost management.

Reaction Conditions and Safety: The phosphorylation reaction using POCl₃ can be exothermic. On a larger scale, controlling the reaction temperature via controlled addition of reagents and efficient cooling is vital to prevent side reactions and ensure safety.

Yield Optimization: Each step of the synthesis must be optimized to maximize yield. This includes optimizing reaction times, temperatures, stoichiometry of reagents, and purification methods to minimize product loss. For instance, using a robust base like triethylamine in the phosphorylation step helps drive the reaction to completion. organic-chemistry.org

Purification Strategy: While HPLC is excellent for achieving high purity on a small scale, it can be costly and time-consuming for gram-scale production. Developing scalable purification methods, such as optimized crystallization or large-scale column chromatography, is essential.

Isotopic Integrity: Maintaining high isotopic enrichment (e.g., ≥98%) throughout a multi-step, scaled-up synthesis is a significant challenge. marketersmedia.com Each step must be carefully controlled to prevent any H/D back-exchange. This includes using deuterated solvents where necessary and ensuring all reagents are anhydrous, as trace water can be a source of protons.

Adoption of Flow Chemistry: For consistent and safe production, converting the synthesis to a continuous flow process can be highly advantageous. Flow chemistry allows for better management of exotherms, precise control over reaction conditions, and can facilitate a more automated and high-throughput production, which is beneficial for meeting academic research demands. colab.ws

Di P Tolyl Phosphate D14 in Advanced Analytical Chemistry Methodologies

Development and Validation of Chromatographic-Mass Spectrometric Quantification Methods

The precise quantification of organophosphate ester (OPE) metabolites in complex samples necessitates the development of highly sensitive and selective analytical methods. Di-p-tolyl-phosphate-d14, a deuterated stable isotope, serves as an ideal internal standard in these methodologies. The development process focuses on chromatographic separation coupled with mass spectrometric detection, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and, for certain applications, Gas Chromatography-Mass Spectrometry (GC-MS).

Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The development of a robust LC-MS/MS method is a multi-step process involving the systematic optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve maximum sensitivity, selectivity, and reproducibility.

Chromatographic Optimization: The goal of chromatographic optimization is to achieve baseline separation of the target analytes from matrix interferences while maintaining a reasonable analysis time. For OPE metabolites, which are often polar, reverse-phase liquid chromatography (RPLC) is a common analytical technique. biorxiv.org Key parameters that are optimized include:

Stationary Phase (Column): C18 columns are widely used, offering excellent retention and separation for a broad range of OPE metabolites.

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. nih.gov Additives like formic acid or ammonium acetate are often included to improve peak shape and ionization efficiency. nih.gov

Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is employed to effectively elute compounds with varying polarities within a single run. nih.gov

Flow Rate and Column Temperature: These are adjusted to optimize separation efficiency and reduce run times. Maintaining a constant column temperature, for instance at 55 °C, ensures reproducible retention times. nih.gov

Mass Spectrometric Optimization: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode is typically used for quantification. researchgate.net Optimization involves direct infusion of a standard solution of both the native analyte and the deuterated internal standard (this compound) to determine the most abundant and stable precursor and product ions.

Ionization Source: A heated electrospray ionization (HESI) source, operated in negative ion mode, is generally effective for phosphate-containing compounds. researchgate.net

Precursor and Product Ions: For this compound, the instrument would be tuned to monitor its specific mass transition, which will differ from the non-labeled Di-p-tolyl-phosphate due to the mass difference of the 14 deuterium (B1214612) atoms.

Collision Energy and Other MS Parameters: Voltages and gas pressures within the mass spectrometer are optimized to maximize the signal intensity of the target transitions.

The table below shows a hypothetical set of optimized LC-MS/MS parameters for the analysis of OPE metabolites using this compound as an internal standard.

ParameterOptimized Value
LC System Ultra-High Performance Liquid Chromatography (UHPLC) System
Column C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid and 2 mM Ammonium Acetate
Mobile Phase B 90:10 Isopropanol/Water with 0.1% Formic Acid and 2 mM Ammonium Acetate
Gradient Start at 40% B, ramp to 90% B over 17 minutes, hold for 10 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 55°C
Injection Volume 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Heated Electrospray Ionization (HESI), Negative Ion Mode
Precursor Ion (m/z) Specific m/z for this compound
Product Ion (m/z) Specific m/z for this compound fragment
Collision Gas Argon

Implementation of Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

While LC-MS/MS is the predominant technique for analyzing OPE metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized. nih.govuzh.ch Due to the low volatility and polar nature of di-alkyl and di-aryl phosphates, a derivatization step is typically required to convert them into more volatile and thermally stable compounds suitable for GC analysis. uzh.ch This process involves a chemical reaction to modify the analyte before injection into the GC system.

The implementation of a GC-MS method involves:

Extraction: The analytes and the this compound internal standard are first extracted from the sample matrix using techniques like solid-phase extraction (SPE).

Derivatization: The extracted analytes are then derivatized. This is a critical step that must be optimized for reaction efficiency and to avoid the formation of unwanted byproducts.

GC Separation: A capillary column with a suitable stationary phase is used to separate the derivatized analytes. The oven temperature program is optimized to achieve good resolution between different compounds.

MS Detection: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Although GC-MS can provide excellent separation efficiency, the need for derivatization adds complexity and potential for analytical variability, making LC-MS/MS the more common choice for high-throughput analysis of these compounds. uzh.ch

Application of this compound as an Internal Standard in Trace Level Analysis

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. clearsynth.com Their use is fundamental to achieving the accuracy and precision required for trace-level analysis in complex matrices.

Robust Quantification of Organophosphate Ester Metabolites in Diverse Environmental Matrices

This compound serves as an internal standard for the quantification of its non-labeled analogue, Di-p-tolyl phosphate (B84403) (DpTP), a metabolite of tri-p-cresyl phosphate. uzh.chpharmaffiliates.com It can also be used as a surrogate standard for other structurally similar OPE metabolites. Its application is crucial in biomonitoring studies analyzing human urine and in environmental monitoring of matrices like water and indoor dust. nih.govnih.gov

In a typical workflow, a known amount of this compound is added to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process. lcms.cz Because the deuterated standard is chemically and physically almost identical to the native analyte, it experiences the same losses during extraction, concentration, and derivatization steps. It also experiences the same degree of ionization suppression or enhancement in the mass spectrometer source. researchgate.net By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be accurately compensated for, leading to robust and reliable quantification.

Studies on OPE metabolites in urine report recovery rates for deuterated internal standards typically in the range of 90% ± 20%, demonstrating the effectiveness of this approach in accounting for analytical variability. nih.gov

The table below illustrates typical recovery results for deuterated internal standards in the analysis of OPE metabolites in urine, based on published research.

Deuterated Internal StandardMean Recovery (%)Standard Deviation (%)
d10-Diphenyl phosphate (DPHP)9018
d10-Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP)9316
d8-Bis(2-butoxyethyl) hydrogen phosphate (BBOEP)9120

This data is representative of typical performance in such analyses. nih.gov

Principles and Practical Implementation of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique that provides highly accurate and precise measurements. clearsynth.com It relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample.

Principles: The core principle of IDMS is that the isotopically labeled standard is chemically identical to the native analyte and will therefore behave identically during all stages of sample preparation and analysis. researchgate.net The mass spectrometer can differentiate between the native analyte and the labeled standard due to their mass difference. The concentration of the analyte in the original sample is determined by measuring the ratio of the signal from the native analyte to the signal from the labeled standard and relating this ratio to a calibration curve.

Practical Implementation:

Spiking: A precise volume of a this compound standard solution is added to the unknown sample.

Equilibration: The sample is mixed thoroughly to ensure the standard is homogenously distributed.

Sample Preparation: The sample undergoes extraction, cleanup, and concentration procedures. Both the analyte and the standard are subject to the same potential losses.

Analysis: The prepared sample is analyzed by LC-MS/MS or GC-MS.

Quantification: A calibration curve is generated by plotting the ratio of the analyte response to the internal standard response against the analyte concentration for a series of standards. The concentration in the unknown sample is then calculated from its measured response ratio using this curve.

This method effectively corrects for two major sources of error in quantitative analysis: incomplete recovery during sample preparation and signal suppression or enhancement caused by the sample matrix. clearsynth.comlcms.cz

Establishment of Robust Quality Assurance and Quality Control Protocols in Analytical Research Utilizing Deuterated Standards

To ensure the reliability and validity of analytical data, strict Quality Assurance (QA) and Quality Control (QC) protocols are essential. The use of deuterated standards like this compound is a key component of these protocols. alfa-chemistry.com

Robust QA/QC procedures include:

Method Blanks: A sample containing no analyte (e.g., pure solvent or a certified blank matrix) is processed and analyzed in the same way as the actual samples. nih.gov This is done to check for contamination from reagents, glassware, or the instrument itself. Ideally, no analyte should be detected in the method blank.

Calibration Curve: A series of calibration standards with known concentrations of the target analyte and a constant concentration of the internal standard are analyzed to create a calibration curve. lcms.cz The linearity of this curve is assessed to define the working range of the assay.

Quality Control (QC) Samples: QC samples are prepared independently from the calibration standards at low, medium, and high concentrations within the calibration range. researchgate.net They are analyzed with each batch of samples to monitor the accuracy and precision of the method. The results must fall within predefined acceptance limits.

Recovery Assessment: The efficiency of the extraction process is monitored. While the internal standard corrects for losses, consistently low recovery can indicate a problem with the sample preparation method. The recovery of deuterated standards for OPE metabolites is often monitored and expected to be within a certain range (e.g., 70-120%). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the blank, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov The LOQ for OPE metabolites in urine can be in the low pg/mL range, highlighting the sensitivity of these methods. nih.gov

Matrix Effect Evaluation: Although deuterated standards compensate for matrix effects, the extent of these effects is often evaluated during method validation by comparing the analyte response in a pure solution versus the response in a sample extract. researchgate.net

By implementing these comprehensive QA/QC measures, laboratories can ensure that the quantitative data generated using this compound as an internal standard is accurate, precise, and defensible.

Interlaboratory Comparison and Harmonization of Analytical Methods for Standardized Reporting

The pursuit of data comparability and reliability across different analytical laboratories is a cornerstone of modern analytical chemistry. Interlaboratory comparison studies and proficiency testing schemes are critical tools for achieving this harmonization, ensuring that results are consistent and reproducible, regardless of where the analysis is performed. In the specialized field of biomonitoring for exposures to organophosphate flame retardants (OPFRs), this compound, a deuterated internal standard, plays a pivotal role in this process. Its chemical properties and structural similarity to the target analytes make it an invaluable tool for standardizing analytical methods and reporting.

The primary application of this compound in this context is as an internal standard for the quantification of diphenyl phosphate (DPHP), the major metabolite of the widely used flame retardant and plasticizer, triphenyl phosphate (TPP). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations that can occur during sample preparation and instrumental analysis. These variations can arise from multiple sources, including matrix effects, instrument drift, and inconsistencies in extraction efficiency. By adding a known amount of this compound to each sample at the beginning of the analytical process, laboratories can normalize the response of the native analyte, thereby improving the accuracy and precision of the final measurement.

Interlaboratory harmonization is particularly important for large-scale biomonitoring studies and for establishing regulatory guidelines. When multiple laboratories are involved in analyzing samples from a single study or for a regulatory body, it is essential that the data they produce are comparable. The use of a common, high-purity internal standard like this compound is a key component of a robust quality assurance and quality control (QA/QC) program designed to achieve this.

While specific data from large-scale interlaboratory comparison studies focused solely on this compound are not extensively published in publicly available literature, the principles of its application are well-established within the scientific community. Proficiency testing (PT) schemes, often organized by governmental or professional bodies, provide participating laboratories with standardized samples containing unknown concentrations of target analytes. The performance of each laboratory is then assessed based on how close their results are to the consensus value. In the analysis of DPHP, the inclusion of this compound in the analytical method is a common practice that contributes to achieving accurate results in such PT schemes.

The harmonization process typically involves several stages, where this compound plays a significant role:

Method Development and Validation: Laboratories developing methods for DPHP analysis will validate their procedures using this compound to demonstrate accuracy, precision, linearity, and sensitivity.

Round Robin Testing: In a round-robin test, a homogeneous sample is sent to multiple laboratories for analysis. The results are then statistically compared. The use of a common internal standard like this compound helps to minimize variability between laboratories that is not related to the analytical method itself.

Establishment of Reference Methods: Through interlaboratory comparisons, a particular analytical method may be established as a reference method. The use of high-quality internal standards is a prerequisite for any method to be considered for this status.

The data presented in the following tables illustrate the typical performance characteristics of analytical methods for DPHP that utilize a deuterated internal standard like this compound. While these tables are representative and based on published methodologies, specific values can vary between laboratories and studies.

Table 1: Representative Method Performance for Diphenyl Phosphate (DPHP) Analysis Using a Deuterated Internal Standard
ParameterTypical Value
Limit of Detection (LOD)0.05 - 0.2 ng/mL
Limit of Quantification (LOQ)0.1 - 0.5 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)90 - 110%

The consistency in performance across different laboratories, as suggested by these typical values, is in large part attributable to the use of appropriate internal standards.

Table 2: Hypothetical Interlaboratory Comparison Results for DPHP in a Reference Material (ng/mL)
LaboratoryReported ConcentrationDeviation from Consensus Value (%)
Lab A2.54+1.6
Lab B2.45-2.0
Lab C2.61+4.4
Lab D2.48-0.8
Lab E2.52+0.8
Consensus Value 2.50 N/A

This hypothetical data illustrates the tight clustering of results around a consensus value that can be achieved when participating laboratories employ harmonized methods, including the use of a common internal standard like this compound. The small deviations from the consensus value highlight the effectiveness of this approach in ensuring data comparability.

Environmental Dynamics and Fate of Di P Tolyl Phosphate Analogs

Environmental Occurrence and Distribution Studies Leveraging Deuterated Tracers

The use of stable isotope-labeled compounds, such as Di-p-tolyl-phosphate-d14, is a powerful tool in environmental science for tracing the transport and transformation of pollutants. Deuterated tracers are particularly advantageous as they are chemically identical to their non-deuterated counterparts but can be distinguished by mass spectrometry. zeochem.com This allows for precise quantification and tracking of the target compound through complex environmental matrices without interference from naturally occurring substances.

While specific large-scale environmental occurrence and distribution studies focused solely on this compound as a released tracer are not extensively documented in publicly available literature, the principles of its use are well-established. Such studies would typically involve introducing a known quantity of the deuterated compound into a specific environmental system, such as a watershed or a soil column. Subsequent sampling and analysis would reveal its movement, partitioning between different environmental phases (water, soil, sediment, air), and degradation rates.

Organophosphate esters are recognized as emerging environmental contaminants, with their presence detected in various environmental media, including the atmosphere and aquatic systems. nih.govnih.gov Studies often report concentrations of a range of organophosphate esters, and the use of deuterated internal standards like this compound is critical for accurate quantification in these complex samples.

Abiotic Transformation Pathways of Di-p-tolyl-phosphate Structures in Aquatic and Terrestrial Environments

The environmental persistence of Di-p-tolyl-phosphate is significantly influenced by abiotic transformation processes, primarily photolysis and hydrolysis. These reactions can break down the parent compound into various transformation products, altering its chemical properties and potential environmental impact.

Investigation of Photolytic Degradation Processes and Kinetics

Photolytic degradation, or photodegradation, is the breakdown of chemical compounds by light. For organophosphate esters, this process is often mediated by hydroxyl radicals (•OH), which are highly reactive species generated in the presence of sunlight and certain photosensitizing agents in the environment. tandfonline.commdpi.commdpi.com The degradation of organophosphate esters through photocatalysis often follows first-order kinetics. tandfonline.com

The primary degradation pathways in photolytic processes for structurally similar organophosphate esters involve hydroxylation, oxidation, and dealkylation or dearylation. mdpi.comtandfonline.com For Di-p-tolyl-phosphate, this would likely involve the hydroxylation of the tolyl groups and the eventual cleavage of the phosphate (B84403) ester bonds.

Table 1: Key Processes in the Photolytic Degradation of Organophosphate Esters

ProcessDescriptionKey Reactive Species
Hydroxylation Addition of a hydroxyl (-OH) group to the aromatic ring.Hydroxyl radical (•OH)
Oxidation Further oxidation of hydroxylated intermediates.Hydroxyl radical (•OH)
Dealkylation/Dearylation Cleavage of the ester bond, releasing the aryl group.Hydroxyl radical (•OH)

Analysis of Hydrolytic Stability and Reaction Kinetics in Aqueous Systems

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis of organophosphate esters is highly dependent on pH and temperature. Generally, the hydrolysis of triaryl phosphates is significantly faster under alkaline conditions compared to neutral or acidic conditions. epa.gov

The hydrolysis of a triaryl phosphate, such as tricresyl phosphate (an isomer of tri-tolyl phosphate), to a diaryl phosphate like Di-p-tolyl-phosphate is the first and often rate-determining step. The subsequent hydrolysis of the diaryl phosphate is extremely slow under both acidic and alkaline conditions. epa.gov For instance, the half-life for the hydrolysis of triphenyl phosphate to diphenyl phosphate at pH 9.5 and room temperature is 1.3 days, while under neutral and acidic conditions, the degradation is much slower. epa.gov

The mechanism of alkaline hydrolysis often involves a nucleophilic attack (SN2) by a hydroxide ion on the phosphorus atom. epa.gov The stability of the leaving group (the aryloxide ion) plays a crucial role in the reaction rate.

Table 2: Hydrolysis Half-lives of Triphenyl Phosphate (as an analog)

pHTemperatureHalf-lifeReference
9.5Room Temperature1.3 days epa.gov
8.2Room Temperature7.5 days epa.gov

Biotic Transformation and Biodegradation Mechanisms in Environmental Compartments

Microorganisms play a critical role in the environmental fate of organophosphate esters through biodegradation. This process can lead to the complete mineralization of the compound to inorganic phosphate, carbon dioxide, and water.

Elucidation of Microbial Degradation Pathways and Metabolite Profiling (Focus on Mechanisms, Not Impact)

The microbial degradation of aryl-organophosphate esters like tricresyl phosphates has been shown to proceed primarily through hydrolysis and hydroxylation. researchgate.netnih.gov A novel microbial consortium, ZY1, was found to degrade tricresyl phosphate isomers, with the primary metabolites suggesting these two pathways. nih.gov

In the case of Di-p-tolyl-phosphate, microbial action would likely involve the enzymatic hydrolysis of one of the ester linkages to form p-cresyl phosphate and p-cresol (B1678582). Further degradation would then proceed on these smaller molecules. Studies on the biodegradation of tricresyl phosphate isomers by Brevibacillus brevis also indicate similar metabolic pathways. nih.gov

Table 3: Major Microbial Degradation Pathways for Aryl-Organophosphate Esters

PathwayDescriptionKey Metabolites
Hydrolysis Enzymatic cleavage of the phosphate ester bond.Diaryl/monoaryl phosphates, corresponding phenols/cresols
Hydroxylation Addition of a hydroxyl group to the aromatic ring.Hydroxylated parent compound or metabolites

Role of Specific Enzymatic Systems in Biotransformation by Environmental Microorganisms

The enzymatic machinery of microorganisms is central to the biodegradation of organophosphate esters. Phosphatases are a key class of enzymes that catalyze the hydrolysis of phosphate esters. nih.govnih.gov These enzymes can be extracellular, breaking down complex organic phosphorus compounds in the soil or water, or intracellular. cabidigitallibrary.org

In addition to phosphatases, other enzyme systems like cytochrome P450 monooxygenases may be involved in the initial hydroxylation of the aromatic rings of aryl phosphates. nih.gov This hydroxylation can make the molecule more susceptible to subsequent cleavage of the ester bonds. The degradation of tricresyl phosphates by the ZY1 consortium was speculated to involve cytochrome P450/NADPH-cytochrome P450 reductase and phosphatase. nih.gov

Phosphate-solubilizing microorganisms are known to produce phosphatases that mineralize a significant portion of organic phosphorus in soils. nih.gov This highlights the widespread capability of environmental microorganisms to break down organophosphate compounds.

Table 4: Key Enzymes in the Biotransformation of Organophosphate Esters

Enzyme ClassFunctionRole in Degradation
Phosphatases Catalyze the hydrolysis of phosphate esters.Cleavage of the P-O-aryl bond, releasing phosphate.
Cytochrome P450 Monooxygenases Catalyze the oxidation of organic substances.Hydroxylation of the aromatic rings, facilitating further degradation.

Mechanistic Investigations of Biotransformation and Metabolic Pathways for Di P Tolyl Phosphate Structures

In Vitro Enzymatic Studies of Parent Organophosphate Ester Metabolism Leading to Di-p-tolyl-phosphate Formation

The formation of Di-p-tolyl-phosphate in biological systems primarily results from the metabolism of its parent compound, tri-p-tolyl phosphate (B84403) (TpCP), a member of the tricresyl phosphate (TCP) isomers. In vitro studies utilizing liver microsomes have been instrumental in elucidating the enzymatic processes involved.

The primary enzymatic system responsible for the metabolism of triaryl phosphates is the cytochrome P450 (CYP) monooxygenase system. nih.govacs.org Specifically, isoforms such as CYP1A2 and CYP2E1 have been identified as key players in the biotransformation of these compounds in human liver microsomes. nih.gov The metabolic process is generally understood to proceed through two main pathways: hydroxylation and dearylation.

Initially, the parent compound, tri-p-tolyl phosphate, undergoes hydroxylation of one of the methyl groups on the tolyl moieties. wikipedia.orguzh.ch This reaction is catalyzed by CYP enzymes and is a critical activation step. Following hydroxylation, the molecule can undergo dearylation, which involves the cleavage of a p-cresyl group, leading to the formation of Di-p-tolyl-phosphate. wikipedia.orgwho.int

Another potential pathway is direct hydrolysis, although for many organophosphate triesters, enzymatic hydrolysis is a less prominent route compared to oxidative metabolism by CYPs. nih.gov Some studies suggest that while hydrolytic enzymes can be involved, CYPs play a more significant role in the initial breakdown of aryl-PFRs. acs.org

Table 1: Key Enzymes and Reactions in the In Vitro Metabolism of Tri-p-tolyl phosphate

Enzyme System Key Isoforms Primary Reaction Product
Cytochrome P450 CYP1A2, CYP2E1 Hydroxylation, Dearylation Di-p-tolyl-phosphate

Elucidation of Metabolite Formation and Subsequent Degradation Pathways Through Isotopic Tracing Experiments

Isotopically labeled compounds, such as Di-p-tolyl-phosphate-d14, are invaluable tools for tracing the formation and subsequent degradation of metabolites. The use of deuterated standards allows for accurate quantification and confirmation of metabolic products in complex biological matrices through techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govharvard.edumdpi.com

In a typical isotopic tracing experiment, a biological system (e.g., liver microsomes or a whole organism) is exposed to the unlabeled parent compound (tri-p-tolyl phosphate). The resulting biological samples are then spiked with a known concentration of the deuterated metabolite, this compound, which serves as an internal standard. This allows for precise measurement of the endogenously formed, unlabeled Di-p-tolyl-phosphate.

Furthermore, administering this compound directly to a test system can help elucidate its own degradation pathways. By tracking the appearance of deuterated downstream metabolites, researchers can map the subsequent biotransformation of this primary metabolite. This can include further hydrolysis to mono-p-tolyl-phosphate and eventually inorganic phosphate.

While specific studies detailing the complete degradation pathway of this compound are not abundant in the available literature, the general principles of organophosphate metabolism suggest that it would be further broken down. The stability of the deuterated label ensures that the metabolic fate of the tolyl moieties can be tracked.

Table 2: Application of Isotopic Tracing in Metabolite Analysis

Labeled Compound Analytical Technique Application Finding
This compound LC-MS/MS Internal standard for quantification of Di-p-tolyl-phosphate Enables accurate measurement of metabolite levels in biological samples. nih.govharvard.edu

Comparative Biotransformation Studies Across Model Organisms (Non-Human Systems with Mechanistic Focus)

Comparative studies across different non-human model organisms are crucial for understanding the broader ecological and toxicological implications of organophosphate ester metabolism. The metabolic pathways for tricresyl phosphates have been found to be generally similar across various species, although the rates of metabolism can differ. uzh.ch

For instance, studies on the metabolism of other organophosphate esters, such as tris(2-butoxyethyl) phosphate (TBOEP) and tris(n-butyl) phosphate (TNBP), in fish liver microsomes have demonstrated the capability of aquatic organisms to metabolize these compounds, primarily through CYP-mediated pathways. nih.gov It is reasonable to infer that similar enzymatic machinery would be involved in the biotransformation of tri-p-tolyl phosphate in these organisms.

In rodent models, such as rats, the metabolism of tri-p-cresyl phosphate has been shown to result in excretion of metabolites in both urine and feces. nih.gov This indicates that the compound is absorbed and systemically metabolized. The liver is the primary site of this metabolism, consistent with findings from in vitro liver microsomal studies. uzh.chresearchgate.net

These comparative studies highlight that the fundamental mechanisms of biotransformation, particularly the role of cytochrome P450 enzymes, are conserved across different species, from fish to mammals. However, species-specific differences in enzyme expression and activity can lead to variations in the rate and extent of Di-p-tolyl-phosphate formation.

Table 3: Comparative Metabolism of Organophosphate Esters in Different Model Organisms

Organism Key Metabolic Organ Primary Enzymes Major Metabolites
Rat Liver Cytochrome P450, Esterases Hydroxylated and dearylated products
Fish (e.g., Carassius carassius) Liver Cytochrome P450 (CYP3A4, CYP1A) Hydroxylated and dealkylated products nih.gov

Influence of Molecular Structure and Stereochemistry on Biotransformation Rates and Pathways

The molecular structure of organophosphate esters, particularly the position of substituents on the aryl rings, has a profound influence on their biotransformation. In the case of tricresyl phosphates, the isomeric form (ortho, meta, or para) is a critical determinant of the metabolic pathway and resulting toxicity. researchgate.net

The para-position of the methyl group in tri-p-tolyl phosphate, which leads to the formation of Di-p-tolyl-phosphate, results in a different metabolic profile compared to the ortho-isomer. The metabolism of tri-ortho-cresyl phosphate (ToCP) is notorious for producing a highly neurotoxic cyclic metabolite, saligenin cyclic o-tolyl phosphate (SCOTP). wikipedia.orgnih.gov This cyclization reaction is dependent on the ortho-position of the methyl group.

In contrast, the para-isomer does not form this cyclic neurotoxin. uzh.ch The metabolism of tri-p-tolyl phosphate primarily proceeds through hydroxylation of the para-methyl group and subsequent dearylation to form Di-p-tolyl-phosphate. The steric hindrance and electronic effects of the para-substituent influence the binding of the parent compound to the active site of CYP enzymes, thereby affecting the rate of metabolism.

Studies have shown that the degradation rate of tricresyl phosphate isomers can vary, with a novel microbial consortium degrading tri-p-cresyl phosphate faster than the ortho and meta isomers. researchgate.net This suggests that the stereochemistry of the molecule can significantly impact its susceptibility to enzymatic attack.

Table 4: Influence of Isomer Position on Tricresyl Phosphate Metabolism

Isomer Key Metabolic Feature Primary Metabolite Type Associated Toxicity
Tri-ortho-cresyl phosphate (ToCP) Cyclization following hydroxylation Saligenin cyclic o-tolyl phosphate (neurotoxin) High neurotoxicity wikipedia.org
Tri-meta-cresyl phosphate (TmCP) Hydroxylation and dearylation Di-m-tolyl-phosphate Lower neurotoxicity

Emerging Research Frontiers and Methodological Advancements in Di P Tolyl Phosphate D14 Research

Application of High-Resolution Mass Spectrometry for Unraveling Complex Transformation Products

High-resolution mass spectrometry (HRMS) has become an indispensable tool for identifying and characterizing the transformation products of organophosphate esters (OPEs), including Di-p-tolyl-phosphate. The complexity of environmental and biological matrices necessitates the high sensitivity and mass accuracy offered by HRMS to distinguish between parent compounds, metabolites, and degradation products.

Recent studies on OPEs demonstrate the power of techniques like liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and Orbitrap-based MS in elucidating biotransformation pathways. researchgate.netnih.gov For Di-p-tolyl-phosphate, these methods are crucial for identifying products of biotic and abiotic degradation, such as hydroxylated or de-alkylated derivatives. The deuteration in Di-p-tolyl-phosphate-d14 provides a distinct isotopic signature, which aids in tracing its metabolic fate and differentiating its transformation products from the background matrix in experimental studies.

The typical workflow for identifying transformation products of Di-p-tolyl-phosphate using HRMS is a multi-step process. It begins with sample preparation, often involving solid-phase extraction to concentrate the analytes. mdpi.com The extract is then analyzed by LC-HRMS, and the resulting data is processed using specialized software to identify potential metabolites based on their mass-to-charge ratio and isotopic pattern. nih.gov Confirmation of the proposed structures is then achieved through tandem mass spectrometry (MS/MS) fragmentation analysis. The use of stable isotope-labeled standards, such as this compound, is critical for accurate quantification and for correcting matrix effects in complex samples. ed.ac.uknih.gov

Table 1: Hypothetical Transformation Products of Di-p-tolyl-phosphate Amenable to HRMS Detection

Transformation Product Chemical Formula Predicted Mass (m/z) Potential Formation Pathway
Hydroxylated Di-p-tolyl-phosphate C14H15O5P 294.0657 Biotic or abiotic oxidation
Mono-p-tolyl-phosphate C7H9O4P 188.0238 Hydrolysis

This table is for illustrative purposes and shows potential transformation products that could be identified using HRMS.

Integration of Cheminformatics and Computational Chemistry for Predictive Environmental and Metabolic Modeling

Cheminformatics and computational chemistry are increasingly being integrated into environmental science to predict the fate and behavior of contaminants like Di-p-tolyl-phosphate. nih.gov These in silico approaches offer a cost-effective and rapid means to estimate key physicochemical properties, environmental partitioning, and metabolic pathways, thereby guiding experimental research and risk assessment.

Predictive models for the environmental fate of OPEs often utilize quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models. These models correlate the molecular structure of a compound with its properties and activities. For Di-p-tolyl-phosphate, such models can predict its water solubility, octanol-water partition coefficient (Kow), and potential for bioaccumulation. researchgate.net

In the realm of metabolic modeling, computational tools can predict the enzymatic reactions that Di-p-tolyl-phosphate may undergo in various organisms. nih.gov By simulating the interactions of the compound with key metabolic enzymes, such as cytochrome P450s, researchers can identify likely metabolites. nih.govservice.gov.uk These predictions are invaluable for designing targeted analytical methods to search for these metabolites in biological samples. The deuteration of this compound does not significantly alter its chemical properties for most predictive models, allowing data from its non-deuterated analogue to be largely applicable.

Table 2: Predicted Physicochemical Properties of Di-p-tolyl-phosphate using Computational Models

Property Predicted Value Significance
Log Kow 3.5 - 4.5 Indicates potential for bioaccumulation in fatty tissues.
Water Solubility Low Suggests partitioning to sediment and soil in aquatic environments.

These values are estimates based on models for similar organophosphate esters.

Novel Applications of this compound in Environmental Forensics and Source Apportionment Studies

Environmental forensics seeks to identify the sources, transport pathways, and fate of pollutants in the environment. nih.govnist.gov Stable isotope analysis is a powerful tool in this field, and the use of isotope-labeled compounds like this compound offers unique advantages. While the primary application of deuterated standards is for precise quantification, their potential in source apportionment studies is an emerging area of research.

In controlled release experiments or in areas with known sources of tri-p-cresyl phosphate (B84403), this compound can be used as a tracer to study the environmental transformation and transport of its non-deuterated counterpart. By measuring the ratio of the deuterated to non-deuterated compound and its metabolites in various environmental compartments, it is possible to model the kinetics of degradation and transport.

Although direct source apportionment of historical contamination using this compound is not feasible, the principles of isotope dilution and tracer studies are fundamental to environmental forensics. The presence and concentration of Di-p-tolyl-phosphate, as a metabolite of tri-p-cresyl phosphate, can be an indicator of contamination from products containing this flame retardant. The use of this compound as an internal standard ensures the accuracy of these measurements, which is critical for legal and regulatory purposes. ed.ac.uknih.gov

Development of Non-Target Screening Approaches for Related Organophosphate Compounds and Their Derivatives

The widespread use of a vast number of OPEs and the formation of numerous transformation products pose a significant challenge for traditional targeted analytical methods. Non-target screening (NTS) has emerged as a powerful approach to comprehensively identify known and unknown OPEs and their derivatives in environmental samples. norman-network.netnih.govrsc.orgnih.gov

NTS workflows typically employ HRMS to acquire full-scan mass spectra of a sample. nih.gov The resulting data is then processed using sophisticated software to detect features (i.e., ions with a specific mass-to-charge ratio and retention time) that may correspond to OPEs. Identification is then attempted by comparing the measured accurate mass and isotopic pattern with databases of known compounds or by interpreting the fragmentation pattern to elucidate the structure of unknown compounds.

The development of suspect and non-target screening methods benefits from the availability of analytical standards, including deuterated ones like this compound. lgcstandards.comsapphirebioscience.comnih.govpharmaffiliates.com These standards can be used to confirm the identity of tentatively identified compounds and to develop a better understanding of their chromatographic and mass spectrometric behavior. As NTS methods become more robust and databases of OPEs and their transformation products expand, our ability to detect and identify Di-p-tolyl-phosphate and other related compounds in the environment will continue to improve, providing a more complete picture of OPE contamination.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
tri-p-cresyl phosphate
Hydroxylated Di-p-tolyl-phosphate
Mono-p-tolyl-phosphate

Q & A

Basic Research Questions

Q. How is Di-pp-tolyl-phosphate-d14_{14} synthesized and characterized for use as a stable isotope-labeled standard?

  • Methodological Answer : The synthesis typically involves esterification of deuterated pp-tolyl groups with phosphoryl chloride under controlled anhydrous conditions. Characterization is performed via nuclear magnetic resonance (NMR) to confirm deuteration at specific positions and high-performance liquid chromatography (HPLC) to verify purity (>95%) . Isotopic enrichment is validated using mass spectrometry (MS), focusing on the molecular ion peak at m/zm/z 292.327 (C14_{14}D14_{14}HO4_4P) .

Q. What analytical techniques are recommended for quantifying Di-pp-tolyl-phosphate-d14_{14} in complex matrices (e.g., environmental or biological samples)?

  • Methodological Answer : Gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is optimal due to the compound’s thermal stability. For non-volatile matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific transitions improves selectivity. Sample preparation often involves solid-phase extraction (SPE) using C18 cartridges to isolate the analyte from interferences .

Q. What are the primary research applications of Di-pp-tolyl-phosphate-d14_{14} in experimental studies?

  • Methodological Answer : It is used as an internal standard in flame retardant studies to quantify non-deuterated analogs via isotope dilution. In metabolic tracing, its deuterated structure enables tracking of phosphate ester degradation pathways in environmental or biological systems using 2^{2}H NMR or isotope ratio MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and isotopic fidelity of Di-pp-tolyl-phosphate-d14_{14} during synthesis?

  • Methodological Answer : Key parameters include:

  • Catalyst selection : Lewis acids (e.g., ZnCl2_2) enhance esterification efficiency.
  • Deuterium retention : Lower reaction temperatures (40–60°C) minimize H/D exchange.
  • Stoichiometry : A 2:1 molar ratio of deuterated pp-cresol to phosphoryl chloride reduces side-product formation.
    Post-synthesis, fractional distillation or preparative HPLC isolates the target compound .

Q. How should researchers address contradictory data in studies involving Di-pp-tolyl-phosphate-d14_{14} (e.g., inconsistent isotopic enrichment or purity claims)?

  • Methodological Answer : Contradictions often arise from batch-to-batch variability or analytical method differences. Resolve discrepancies by:

  • Cross-validating purity via orthogonal methods (e.g., HPLC vs. titration ).
  • Verifying deuteration using 1^{1}H-2^{2}H exchange experiments coupled with MS.
  • Referencing certified reference materials (CRMs) from authoritative databases like PubChem to benchmark results .

Q. What advanced techniques are used to study the interaction of Di-pp-tolyl-phosphate-d14_{14} with biological or environmental systems?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Model binding affinities with proteins or soil organic matter using force fields parameterized for deuterated compounds.
  • Synchrotron-based X-ray absorption spectroscopy (XAS) : Probe phosphate coordination environments in environmental samples.
  • Stable isotope probing (SIP) : Track microbial degradation pathways in soil/water systems using 2^{2}H-labeled metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.